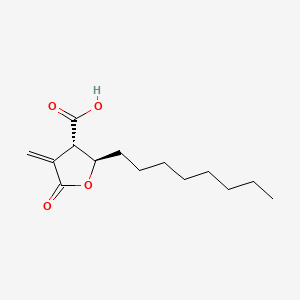

(2R,3S)-C75

描述

属性

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2R,3S)-C75 mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of (2R,3S)-C75 in Cancer Cells

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,3S)-C75, a pivotal synthetic inhibitor of Fatty Acid Synthase (FASN). It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. We will dissect its core mechanism, downstream cellular consequences, and the critical experimental methodologies required for its evaluation.

Introduction: Targeting Cancer Metabolism via Fatty Acid Synthase

Many cancer types, including those of the breast, prostate, colon, and ovary, exhibit a marked upregulation of Fatty Acid Synthase (FASN), the enzyme responsible for the de novo synthesis of fatty acids.[1][2] This metabolic reprogramming provides rapidly proliferating cancer cells with the necessary lipids for membrane formation, energy storage, and signaling. The differential expression of FASN between cancer and normal tissues establishes it as a compelling target for anticancer drug development.[1]

(2R,3S)-C75 is a synthetic, α-methylene-γ-butyrolactone-based compound designed as a competitive and irreversible inhibitor of FASN.[1][3] Its efficacy in preclinical models has demonstrated significant antitumor activity, making a thorough understanding of its mechanism of action critical for its potential therapeutic application.[1][4][5]

Core Mechanism: Direct Inhibition of Fatty Acid Synthase

The primary antitumor activity of C75 is mediated through its direct interaction with and inhibition of FASN.[1] C75 acts as a slow-binding inhibitor, meaning the extent of FASN inhibition increases with the preincubation time of the enzyme and the compound.[1][2] This interaction covalently modifies the β-ketoacyl synthase (KS) domain of FASN, thereby blocking the condensation reaction, which is the rate-limiting step in fatty acid synthesis.

The direct consequence of FASN inhibition is a rapid halt in the synthesis of long-chain fatty acids, such as palmitate. This can be experimentally verified by measuring the incorporation of radiolabeled precursors like [U-¹⁴C]acetate into cellular lipids, where C75 treatment leads to a significant reduction in labeled phospholipids and triglycerides.[1][2]

A critical biochemical outcome of FASN inhibition by C75 is the intracellular accumulation of the FASN substrate, malonyl-CoA.[1] This buildup is not merely a metabolic bottleneck but a key signaling event that mediates the subsequent cytotoxic effects of C75.[1]

Caption: Core mechanism of C75 action on FASN.

Downstream Cellular Consequences

The metabolic disruption caused by C75 triggers a cascade of events culminating in cancer cell death and proliferation arrest.

Induction of Apoptosis

Following the inhibition of fatty acid synthesis, cancer cells treated with C75 undergo programmed cell death, or apoptosis.[1][4] The accumulation of malonyl-CoA is considered a primary mediator of this apoptotic response.[1] The apoptotic cascade involves the activation of key executioner enzymes, the caspases. Studies in breast cancer cell lines have shown that C75, both alone and in combination with other agents, induces apoptosis through the activation of initiator caspase-9 and executioner caspases-3 and -7.[6] Caspase activation leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), dismantling the cell and ensuring its orderly demise.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, C75 is a potent inducer of cell cycle arrest.[8] The specific phase of arrest appears to be cell-type dependent. In some hepatocellular carcinoma (HCC) cell lines, C75 induces a G2-phase arrest, while in others, it triggers a G1-phase arrest.[8] This process is often linked to the modulation of key cell cycle regulatory proteins. The arrest allows the cell to halt proliferation in response to metabolic stress.

Interestingly, the mechanism of C75-induced cell cycle arrest in HCC cells has been linked to the activation of the p38 MAPK signaling pathway, while being independent of p53 status.[8] Inhibition of p38 MAPK can partially reverse the cell cycle arrest and restore levels of cyclins A, B1, and D1, suggesting a causal link.[8]

Caption: Downstream effects of C75 in cancer cells.

Dual Action: Stimulation of Fatty Acid Oxidation

A unique characteristic of C75 that distinguishes it from other FASN inhibitors is its dual mechanism of action.[9] Beyond inhibiting fatty acid synthesis, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and oxidation of long-chain fatty acids.[9][10] This concurrent stimulation of fatty acid breakdown contributes significantly to its overall metabolic impact and cytotoxicity.[9]

Considerations for Off-Target Effects

While FASN is the primary target of C75, it is crucial for drug development professionals to rigorously evaluate potential off-target effects. The efficacy of many clinical-stage cancer drugs has been found to be independent of their putative targets, with cytotoxicity resulting from unintended interactions.[11][12][13][14][15] Genetic validation techniques, such as CRISPR-Cas9-mediated knockout of the target gene (FASN), are essential to confirm that the cytotoxic effects of C75 are indeed on-target.[11] If C75 retains its ability to kill cancer cells in which FASN has been completely knocked out, it would indicate that its mechanism relies on off-target effects.[11][12]

Quantitative Data Summary

The cytotoxic potency of C75 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| PC3 | Prostate Cancer | Clonogenic | 35 | [4][10] |

| LNCaP | Prostate Cancer | Spheroid Growth | 50 | [4][10] |

| A375 | Human Melanoma | FASN Inhibition | 32.43 | [4] |

| Various | General | FASN Inhibition | 200 | [3] |

Key Experimental Protocols

Validating the mechanism of action of C75 requires robust and reproducible experimental protocols. The following are foundational assays for any investigation into C75 or similar FASN inhibitors.

FASN Activity Assay (Radiometric)

This protocol provides a direct measure of de novo fatty acid synthesis in whole cells and its inhibition by C75. The principle relies on feeding cells a radiolabeled lipid precursor and quantifying its incorporation into the total lipid pool.

-

Causality: This assay directly confirms that C75 inhibits the intended metabolic pathway within a cellular context, linking target engagement to a functional outcome.[1]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HL-60, SKBr3) in appropriate media and allow them to adhere and reach exponential growth phase.

-

Treatment: Treat cells with varying concentrations of C75 (e.g., 0-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

-

Radiolabeling: Add [U-¹⁴C]acetate to the culture medium of both treated and control cells and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.

-

Cell Lysis & Lipid Extraction: Harvest the cells, wash with cold PBS to remove unincorporated label, and lyse them. Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol mixture to separate lipids from aqueous components.

-

Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to total protein content for each sample. Express the results as a percentage of the vehicle-treated control to determine the extent of FASN inhibition.

Caption: Workflow for FASN radiometric activity assay.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases, providing a direct measure of apoptosis induction.

-

Causality: A positive result in this assay demonstrates that C75 treatment activates the central machinery of apoptosis, confirming the observed cell death is programmed and not necrotic.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with C75 (e.g., 10-50 µM) or a positive control (e.g., staurosporine) for a specified time (e.g., 24-48 hours). Include a vehicle control group.

-

Cell Lysis: Prepare cell lysates according to the manufacturer's protocol, typically involving a chilled lysis buffer and a brief incubation on ice.[16][17]

-

Reaction Setup: In a new 96-well plate, combine the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate, such as Ac-DEVD-AMC.[17] This substrate contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter (AMC).[17]

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours, protected from light.[16][17] During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.[18]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]

-

Data Analysis: Background-subtract the fluorescence values and normalize to the protein concentration of the lysate. Express caspase activity as a fold change relative to the vehicle-treated control.

Caption: Workflow for fluorometric caspase-3/7 assay.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol allows for the quantitative analysis of DNA content in a cell population, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Causality: This method provides a snapshot of the cell population's proliferative status, directly showing if C75 causes cells to accumulate in a specific phase, which is the definition of cell cycle arrest.[19]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells to ~70% confluency and treat with C75 or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest and Fixation: Harvest cells (including any floating cells) and wash with cold PBS. Fix the cells by resuspending the pellet while slowly adding ice-cold 70% ethanol dropwise with gentle vortexing.[20][21] This permeabilizes the cells and preserves their DNA. Incubate at -20°C for at least 2 hours.[20]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[21][22]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[22] PI is a fluorescent dye that intercalates with DNA stoichiometrically. RNase A is critical to digest RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[22]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[22]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of PI in individual cells. The resulting histogram will show distinct peaks corresponding to cells with 2n DNA content (G0/G1 phase) and 4n DNA content (G2/M phase), with cells in S phase distributed between them.

-

Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[22]

Caption: Workflow for cell cycle analysis via flow cytometry.

References

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center Flow Cytometry.

- C75 trans Fatty Acid Synthase inhibitor. Selleck Chemicals.

- Caspase Protocols in Mice. PubMed Central, NIH.

- Caspases activity assay procedures. ScienceDirect.

- Assaying cell cycle status using flow cytometry. PubMed Central, NIH.

- Cell Cycle Tutorial Contents. Source not specified, likely institutional resource.

- Cell cycle analysis. Wikipedia.

- Caspase Activity Assay.

- Protocol for detection of caspases using immunofluorescence. Abcam.

- Caspase-3 activity assay. CUSABIO.

-

Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454. [Link]

- C75 | Fatty Acid Synthase Inhibitor. MedchemExpress.com.

- Application Notes and Protocols for GSK264220A, a Fatty Acid Synthase (FASN) Inhibitor. Benchchem.

- C75's Metabolic Impact: A Comparative Analysis of a Dual-Action F

- C75 inhibits FAS and fatty acid synthesis.

-

Wang, C., et al. (2019). Inhibition of FASN suppresses the malignant biological behavior of non-small cell lung cancer cells via deregulating glucose metabolism and AKT/ERK pathway. Journal of Cellular and Molecular Medicine, 23(7), 4645-4656. [Link]

- THE FATTY ACID SYNTHASE (FAS) INHIBITOR C75 AND... Ovid.

- C75, fatty acid synthase (FAS) inhibitor. Abcam.

-

Lee, J. S., et al. (2022). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites, 12(1), 74. [Link]

- Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway.

- Therapeutic efficacy of FASN inhibition in preclinical models of HCC. PubMed Central, NIH.

- C75 inhibits FAS and fatty acid synthesis.

- Apoptosis in breast cancer cells by C75 and celecoxib via caspase pathway.

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

-

Gao, Y., et al. (2006). Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma. Cancer Biology & Therapy, 5(8), 978-985. [Link]

- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.

- C75 treatment impacts cell cycle status and reduces pro-apoptotic...

- Fatty Acid Synthase Promotes Hepatocellular Carcinoma Growth via S-Phase Kinase-Associated Protein 2/p27KIP1 Regul

- The molecular architecture of cell cycle arrest. PubMed Central, NIH.

- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.

- Davidone C Induces the Death of Hepatocellular Carcinoma Cells by Promoting Apoptosis and Autophagy. PubMed Central.

- Many experimental drugs veer off course when targeting cancer. MDEdge.

- Many cancer drugs don't hit their intended targets: study. Fierce Biotech.

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Davidone C Induces the Death of Hepatocellular Carcinoma Cells by Promoting Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth arrest induced by C75, A fatty acid synthase inhibitor, was partially modulated by p38 MAPK but not by p53 in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. icr.ac.uk [icr.ac.uk]

- 14. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. caspase3 assay [assay-protocol.com]

- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Dual Action of (2R,3S)-C75 on Fatty Acid Metabolism: A Technical Guide

Abstract

The synthetic α-methylene-γ-butyrolactone, (2R,3S)-C75 (hereafter C75), has emerged as a pivotal research tool for dissecting the complex interplay between fatty acid synthesis and oxidation. Initially developed as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, C75 exhibits a unique and paradoxical dual mechanism of action. It not only curtails the production of fatty acids but also concurrently stimulates their breakdown. This technical guide provides an in-depth exploration of this dichotomous role, presenting the biochemical mechanisms, validated experimental protocols for characterization, and a summary of its metabolic consequences. This document is intended for researchers, scientists, and drug development professionals investigating metabolic pathways in the context of oncology, obesity, and type 2 diabetes.

Part 1: The Dichotomous Role of C75 in Lipid Metabolism

At the heart of cellular lipid homeostasis lies a critical juncture controlled by two key enzymes: Fatty Acid Synthase (FASN), which builds fatty acids, and Carnitine Palmitoyltransferase-1 (CPT-1), which initiates their oxidation. C75 uniquely targets both, creating a profound metabolic shift.

Inhibition of Fatty Acid Synthase (FASN)

FASN is the primary enzyme responsible for the synthesis of long-chain fatty acids, catalyzing the condensation of acetyl-CoA and malonyl-CoA to produce palmitate.[1] In many cancer cells and under certain metabolic conditions, FASN is highly overexpressed to meet the demands for membrane biogenesis and signaling molecules.

The primary and most well-characterized action of C75 is the potent inhibition of FASN.[2] The mechanism is not instantaneous; C75 acts as a slow-binding inhibitor , where the equilibrium between the enzyme and the inhibitor-enzyme complex is established over minutes rather than seconds.[3][4] This interaction is considered irreversible and leads to a halt in the de novo synthesis of fatty acids.[5] A direct consequence of FASN inhibition is the cellular accumulation of its substrate, malonyl-CoA , a critical signaling molecule in energy homeostasis.[1]

Paradoxical Activation of Carnitine Palmitoyltransferase-1 (CPT-1)

CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), responsible for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.[1] Crucially, CPT-1 is allosterically inhibited by malonyl-CoA. This forms a reciprocal regulatory loop: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is suppressed.

Herein lies the paradox of C75. Despite causing a buildup of the CPT-1 inhibitor malonyl-CoA, C75 actively stimulates CPT-1.[1][6] This leads to a state where fatty acid synthesis is blocked, yet fatty acid oxidation is simultaneously promoted. Studies have shown that C75 treatment increases fatty acid oxidation and ATP levels even in the presence of high intracellular malonyl-CoA concentrations.[1][6]

The prevailing hypothesis for this effect is that C75 acts as a malonyl-CoA mimetic or agonist , competing with malonyl-CoA for binding to CPT-1 and activating it.[6][7] Interestingly, some evidence suggests C75 can activate CPT-1 without displacing already-bound malonyl-CoA, pointing to a distinct allosteric activation site. This activation is not limited to one isoform; C75 has been shown to act on CPT-1α, CPT-1β, and even the malonyl-CoA insensitive CPT-II.

Part 2: Visualizing the Dual Action of C75

To comprehend this complex interaction, a visual representation of the metabolic pathways is essential. The following diagram illustrates how C75 disrupts the normal reciprocal regulation of fatty acid metabolism.

Part 3: Experimental Validation and Methodologies

The dual action of C75 can be robustly validated through a series of well-defined in vitro and in vivo experiments. The causality behind each protocol is critical for accurate interpretation.

In Vitro Assays to Characterize C75 Activity

-

Principle: This assay quantifies FASN activity by measuring the incorporation of a radiolabeled precursor into newly synthesized lipids.

-

Causality: The choice of a pre-incubation step is critical. Because C75 is a slow-binding inhibitor, allowing the compound to interact with the enzyme for a sufficient period (e.g., 10-30 minutes) before adding all substrates is necessary to observe its maximal inhibitory effect.[3][4]

-

Methodology:

-

Enzyme Source: Prepare cell lysates (e.g., from cancer cell lines with high FASN expression) or use purified FASN enzyme.

-

Reaction Buffer: Prepare a buffer containing potassium phosphate (pH ~7.0), NADPH, and acetyl-CoA.

-

Pre-incubation: Add varying concentrations of C75 (or vehicle control, e.g., DMSO) to the reaction buffer with the enzyme source. Incubate at 37°C for 30 minutes.

-

Initiation: Start the reaction by adding radiolabeled [1,2-14C]-malonyl-CoA.

-

Incubation: Allow the reaction to proceed for 10-20 minutes at 37°C.

-

Termination & Extraction: Stop the reaction by adding a strong acid (e.g., HClO₄). Extract the lipid products with an organic solvent like hexane.

-

Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

-

-

Principle: This assay directly measures CPT-1 activity by quantifying the formation of radiolabeled acylcarnitine from its substrates.

-

Causality: Using permeabilized cells or isolated mitochondria allows direct access to the enzyme, bypassing confounding variables of cellular uptake and metabolism of substrates.[8] Critically, the assay should be run with and without malonyl-CoA to demonstrate that C75's activation persists even in the presence of the natural inhibitor.[6]

-

Methodology:

-

Source: Isolate mitochondria from tissue (e.g., rat liver) or permeabilize cultured cells (e.g., hepatocytes, adipocytes) with a detergent like digitonin.

-

Reaction Buffer: Prepare a buffer containing HEPES, sucrose, KCl, and fatty-acid-free BSA.

-

Assay Wells: To separate wells, add the permeabilized cells/mitochondria, reaction buffer, and:

-

Vehicle Control

-

C75 (at desired concentration)

-

Malonyl-CoA (as a positive control for inhibition)

-

C75 + Malonyl-CoA

-

-

Initiation: Start the reaction by adding a substrate mix containing palmitoyl-CoA and [methyl-3H]-L-carnitine.

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Termination & Separation: Stop the reaction with HCl. Separate the product, [3H]-palmitoylcarnitine, from the unreacted [3H]-carnitine using a butanol extraction or ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product phase/eluate via scintillation counting.

-

Analysis: Express activity as nmol/min/mg protein and compare the different conditions.

-

In Vivo Studies and Models

-

Principle: In vivo studies are essential to confirm that the enzymatic effects of C75 translate into systemic metabolic changes.

-

Causality: The use of diet-induced obese (DIO) mice provides a clinically relevant model for human obesity.[9] A pair-feeding experimental arm is crucial to distinguish the effects of C75 on energy expenditure from those caused simply by reduced food intake (anorexia).[6][10] Furthermore, co-administration with a specific CPT-1 inhibitor like etomoxir can definitively prove that the observed increase in energy expenditure is CPT-1 dependent.[6]

Part 4: Quantitative Data and Interpretation

The following tables summarize representative quantitative data from foundational studies on C75, providing a clear comparison of its effects across different experimental systems.

Table 1: Representative In Vitro Effects of C75 on CPT-1 Activity

| Cell Type / Source | C75 Concentration | Malonyl-CoA (20 µM) | CPT-1 Activity (% of Control) | Reference |

| Human MCF-7 Cells | - | No | 100% | [6] |

| Human MCF-7 Cells | 20 µg/mL | No | ~166% | [6] |

| Human MCF-7 Cells | - | Yes | ~50% | [6] |

| Human MCF-7 Cells | 20 µg/mL | Yes | ~152% | [6] |

| Rat Hepatocytes | 20 µg/mL | No | ~475% | [6] |

| Rodent Adipocytes | 20 µg/mL | No | ~213% | [6] |

Data demonstrate that C75 activates CPT-1 and overcomes the potent inhibition by malonyl-CoA.

Table 2: Representative In Vivo Metabolic Effects of C75 in DIO Mice

| Parameter | Pair-Fed Control | C75-Treated | % Change (C75 vs. Pair-Fed) | Reference |

| Body Mass Loss (20h) | 2.0% | 4.4% | +120% | [6] |

| Energy Expenditure (kcal/hr) | ~0.53 | ~0.79 | +49% | [6] |

| Respiratory Exchange Ratio (RER) | ~0.753 | ~0.758 | No significant change | [6] |

Data indicate that C75-treated mice lose significantly more weight than can be accounted for by reduced food intake alone. This is driven by a marked increase in energy expenditure, while the low RER value (~0.75) in both groups confirms a primary reliance on fatty acid oxidation for fuel.[6]

Part 5: Broader Implications and Considerations

The Critical Role of Stereochemistry

C75 is a chiral molecule, and its enantiomers possess distinct pharmacological properties. Subsequent research has shown that:

-

(-)-C75 is primarily responsible for the FASN inhibition and exhibits antitumor activity.[11]

-

(+)-C75 is a more potent CPT-1 inhibitor (when converted to C75-CoA in the brain) and is largely responsible for the anorectic (appetite-suppressing) effect.[11][12]

This stereochemical separation of activity is paramount for drug development professionals, as it suggests that enantiomerically pure compounds could be designed to target either the anti-cancer or anti-obesity effects with greater specificity.

Off-Target Effects and Cellular Context

While the dual action on FASN and CPT-1 is well-established, a comprehensive guide must acknowledge other reported activities.

-

Mitochondrial Dysfunction: Some studies report that C75 can impair mitochondrial function, potentially by inhibiting the mitochondrial fatty acid synthesis (mtFAS II) pathway or other targets, leading to increased reactive oxygen species.[13]

-

Inhibition vs. Activation of CPT-1: The effect of C75 on CPT-1 is complex. While C75 itself can activate CPT-1 peripherally, it can be converted in vivo to C75-CoA .[12][14] This derivative is a potent inhibitor of CPT-1, and this inhibitory action, particularly in the hypothalamus, is thought to contribute to the compound's anorectic effects.[12][15] This highlights the importance of considering the specific tissue and metabolic context when interpreting C75's effects.

Conclusion

(2R,3S)-C75 is more than a simple enzyme inhibitor; it is a sophisticated modulator of cellular energy metabolism. Its ability to simultaneously block the synthesis of fatty acids via FASN inhibition and promote their catabolism through paradoxical CPT-1 activation makes it a unique and powerful tool. This dual action uncouples the normal reciprocal regulation of lipid metabolism, forcing a systemic shift toward fatty acid oxidation. For researchers, understanding this complex pharmacology, the nuances of its stereochemistry, and the validated protocols for its study is essential for leveraging C75 to unravel the metabolic dependencies of diseases like cancer and obesity and to guide the development of next-generation metabolic therapies.

References

-

Puig, T., Turrado, C., Benhamu, B., et al. (2013). Differential Pharmacologic Properties of the Two C75 Enantiomers: (+)-C75 Is a Strong Anorectic Drug; (-)-C75 Has Antitumor Activity. Chirality, 25(5), 281-7. [Link]

-

Thupari, J. N., Landree, L. E., Ronnett, G. V., & Kuhajda, F. P. (2002). C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. Proceedings of the National Academy of Sciences, 99(14), 9498-9502. [Link]

-

Cha, S. H., Wolfgang, M. J., Tokunaga, C., et al. (2004). Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass. American Journal of Physiology-Endocrinology and Metabolism, 287(1), E97-E104. [Link]

-

Nicot, C., Relat, T., Coll, O., et al. (2004). C75 activates malonyl-CoA sensitive and insensitive components of the CPT system. Biochemical and Biophysical Research Communications, 325(3), 660-4. [Link]

-

Pizer, E. S., Thupari, J., Han, W. F., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3677-3682. [Link]

-

He, H., McAllister, T. A., Toth, K., et al. (2005). C75 [4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid] activates carnitine palmitoyltransferase-1 in isolated mitochondria and intact cells without displacement of bound malonyl CoA. Journal of Pharmacology and Experimental Therapeutics, 312(1), 127-33. [Link]

-

Wolfgang, M. J., Cha, S. H., Sidhaye, A., et al. (2004). Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Pizer, E. S., et al. (2000). C75 inhibits FAS and fatty acid synthesis. ResearchGate. [Link]

-

Obal, F., Jr, Alt, J., Taishi, P., et al. (2012). The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice. PLoS One, 7(2), e30651. [Link]

-

Anonymous. (2002). Compound stimulates weight loss, but only in obese mice. Nutra Ingredients. [Link]

-

Ronnett, G. V., Kim, E. K., Landree, L. E., & Tu, Y. (2005). The connections between C75 and obesity drug-target pathways. Trends in Pharmacological Sciences, 26(11), 579-86. [Link]

-

E-M, S., S, K., E, M., et al. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PLoS One, 11(7), e0159838. [Link]

-

Pizer, E. S., et al. (2000). C75 inhibits FAS and fatty acid synthesis. ResearchGate. [Link]

-

Blancafort, A., Oliveras, G., Relat, J., et al. (2012). C75 activates malonyl-CoA sensitive and insensitive components of the CPT system. ResearchGate. [Link]

-

Ertunc, M. E., & Hotamisligil, G. S. (2011). Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. Journal of Surgical Research, 170(2), e215-e222. [Link]

-

Chirala, S. S., & Wakil, S. J. (2004). Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates. The Biochemical journal, 380(Pt 2), 433-40. [Link]

-

Mera, P., et al. (2008). C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake an. BIOWEB. [Link]

-

Makowski, K., Mera, P., Ariza, J., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. ResearchGate. [Link]

-

Mera, P., et al. (2006). Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation. Biochemical Journal, 400(1), 189-97. [Link]

-

Feng, Z., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. The Journal of Biological Chemistry, 289(24), 17034-45. [Link]

-

Bond, C., et al. (2018). Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells. Oncotarget, 9(4), 4685-4699. [Link]

-

Brown, J. M., et al. (2014). Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1429-37. [Link]

-

Mera, P., et al. (2009). C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight. Biochemical Pharmacology, 77(6), 1084-95. [Link]

Sources

- 1. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound stimulates weight loss, but only in obese mice [nutraingredients.com]

- 11. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioweb.cbm.uam.es [bioweb.cbm.uam.es]

The Dual-Edged Sword: A Technical Guide to the Biological Activity of (2R,3S)-C75 in Metabolic Disorders

Abstract

In the landscape of metabolic research, few small molecules have garnered as much intrigue as C75. Initially identified as a synthetic inhibitor of fatty acid synthase (FAS), its biological activities have proven to be far more complex and multifaceted. This technical guide provides an in-depth exploration of the (2R,3S) enantiomer of C75, a stereoisomer with potent effects on energy homeostasis. We will dissect its dual mechanism of action, acting as both a suppressor of fatty acid synthesis and a modulator of fatty acid oxidation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, field-proven experimental insights, and detailed methodologies to investigate the therapeutic potential of (2R,3S)-C75 in metabolic disorders such as obesity and type 2 diabetes.

Introduction: Targeting the Metabolic Nexus

Metabolic disorders, a constellation of conditions including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant global health challenge. At the heart of these pathologies lies a dysregulation of energy balance, governed by a complex interplay of nutrient sensing, hormonal signaling, and substrate utilization. A key therapeutic strategy involves the modulation of pivotal enzymes and pathways that control lipid and glucose metabolism.

(2R,3S)-C75, chemically known as (2R,3S)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, has emerged as a powerful pharmacological tool to probe these pathways.[1] While often referred to simply as C75, it is crucial to distinguish between its stereoisomers, as they can exhibit different biological activities. This guide will focus on the trans-isoform, which has been the subject of extensive research in the context of metabolic diseases.

The Dichotomous Mechanism of Action of (2R,3S)-C75

The biological effects of (2R,3S)-C75 are primarily attributed to its influence on two key enzymes in fatty acid metabolism: Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase 1 (CPT1).

Inhibition of Fatty Acid Synthase (FAS)

Fatty acid synthase is the central enzyme responsible for the de novo synthesis of fatty acids.[2] In many metabolic disorders, particularly obesity and cancer, FAS is often upregulated. (2R,3S)-C75 acts as a slow-binding inhibitor of FAS, effectively curbing the production of new fatty acids.[2][3][4] This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy homeostasis.[5]

The inhibition of FAS by C75 is a key component of its anti-obesity effects. By blocking the synthesis of fatty acids, C75 limits the storage of excess energy as fat.[6]

Caption: Dual modulation of CPT1 by (2R,3S)-C75 and its metabolite.

Central Effects on Appetite Regulation

Beyond its peripheral metabolic effects, (2R,3S)-C75 exerts profound anorexigenic effects by acting on the central nervous system, particularly the hypothalamus, a key brain region for regulating appetite and energy balance.

Modulation of Hypothalamic Neuropeptides

The hypothalamus contains distinct populations of neurons that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. (2R,3S)-C75 has been shown to decrease the expression of the orexigenic neuropeptides, neuropeptide Y (NPY) and agouti-related peptide (AgRP), while increasing the expression of the anorexigenic pro-opiomelanocortin (POMC). [7]This shift in the balance of these neuropeptides leads to a powerful suppression of food intake.

Interaction with the Ghrelin System

Ghrelin, the "hunger hormone," is a potent orexigenic peptide primarily secreted by the stomach. Central administration of C75 has been found to suppress ghrelin secretion. This suggests that C75's effects on appetite may be, at least in part, mediated by its ability to reduce the drive to eat signaled by ghrelin.

Caption: Central effects of (2R,3S)-C75 on appetite-regulating pathways.

Pharmacological Effects in Metabolic Disorders

The unique dual action of (2R,3S)-C75 makes it a compelling candidate for the treatment of metabolic disorders. In vivo studies in animal models of obesity and diabetes have demonstrated its potent effects on body weight, food intake, and glucose homeostasis.

Effects on Obesity and Body Weight

Administration of C75 to diet-induced obese (DIO) mice leads to a significant and sustained reduction in body weight. [5]This weight loss is more substantial than what can be attributed to reduced food intake alone, indicating that the peripheral effects of C75 on energy expenditure play a crucial role. [5]

| Parameter | Control Group | C75-Treated Group | Reference |

|---|---|---|---|

| Body Weight Change (30 days) | +1% | -20-22% | [5] |

| Average Daily Food Intake | 2.72 ± 0.21 g | 1.83 ± 0.29 g | [5] |

| Energy Expenditure (kcal/h) | 0.53 | 0.79 (+32.9%) | [5] |

| Respiratory Exchange Ratio (RER) | 0.76 ± 0.03 | 0.75 ± 0.02 | [5]|

Table 1: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice. Data are presented as mean ± SEM.

Impact on Glucose Homeostasis

The metabolic benefits of (2R,3S)-C75 extend to improvements in glucose metabolism. By reducing adiposity and enhancing fatty acid oxidation, C75 can improve insulin sensitivity. Studies in animal models have shown that C75 treatment can lower blood glucose levels and improve glucose tolerance, highlighting its potential as an anti-diabetic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of (2R,3S)-C75.

In Vitro Fatty Acid Synthase (FAS) Activity Assay

This protocol is adapted from methodologies used to characterize C75's inhibitory effects on FAS. [3] Objective: To determine the inhibitory effect of (2R,3S)-C75 on the activity of purified fatty acid synthase.

Materials:

-

Purified mammalian FAS

-

(2R,3S)-C75

-

Potassium phosphate buffer (1 M, pH 7.6)

-

Acetyl-CoA

-

NADPH

-

Malonyl-CoA

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 6.25 µg of FAS, 50 µl of 1 M K2PO4 buffer (pH 7.6), 25 nM of acetyl-CoA, and 75 nM of NADPH in a final volume of 0.5 ml.

-

To assess slow-binding inhibition, pre-incubate the FAS enzyme with varying concentrations of C75 in the reaction mixture (without malonyl-CoA) at 37°C for different time intervals (e.g., 0, 10, 20, 30 minutes).

-

Initiate the reaction by adding 27 nM of malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.

-

Calculate FAS activity based on the rate of NADPH oxidation (1 A340 unit = 80.5 nM of NADPH oxidized).

-

Determine the IC50 value of C75 by plotting the percentage of FAS inhibition against the concentration of C75.

In Vitro Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This protocol is based on methods used to evaluate the effect of C75 on CPT1 activity. [8][9] Objective: To measure the effect of (2R,3S)-C75 on CPT1 activity in isolated mitochondria or cell lysates.

Materials:

-

Isolated mitochondria or cell lysates

-

(2R,3S)-C75

-

Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1% ethanol, protease inhibitors)

-

Tris-HCl–DTNB buffer (116 mM Tris-HCl pH 8.0, 2.5 mM EDTA, 2 mM DTNB, 0.2% Triton X-100)

-

Palmitoyl-CoA

-

L-carnitine

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare tissue or cell homogenates in ice-cold homogenization buffer and centrifuge to obtain a supernatant containing mitochondria or cell lysates.

-

In a 96-well plate, add 175 µl of Tris-HCl–DTNB buffer, 10 µl of homogenization buffer, and 10 µl of the cleared supernatant.

-

Add varying concentrations of (2R,3S)-C75 to the wells.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µl of palmitoyl-CoA and 10 µl of L-carnitine.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the release of CoA-SH and its reaction with DTNB.

-

Calculate CPT1 activity based on the rate of color development.

In Vivo Assessment of Metabolic Parameters in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the effects of (2R,3S)-C75 on metabolic parameters in DIO mice. [5] Objective: To assess the long-term effects of (2R,3S)-C75 on body weight, food intake, and energy expenditure in a mouse model of obesity.

Materials:

-

Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet)

-

(2R,3S)-C75

-

Vehicle (e.g., 10% DMSO in saline)

-

Metabolic cages for indirect calorimetry

-

Animal balance

-

Food hoppers with scales

Procedure:

-

Acclimatize DIO mice to individual housing and handling.

-

Record baseline body weight and food intake for several days.

-

Divide mice into control (vehicle) and treatment ((2R,3S)-C75) groups.

-

Administer C75 or vehicle via intraperitoneal (i.p.) injection at a specified dose and frequency (e.g., 10-20 mg/kg every 48 hours). [5]5. Monitor body weight and food intake daily.

-

For energy expenditure analysis, place mice in metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Continue the treatment for a specified duration (e.g., 30 days) and analyze the data for significant differences between the groups.

Quantification of Hypothalamic Neuropeptides by Radioimmunoassay (RIA)

This protocol provides a general framework for quantifying hypothalamic neuropeptides.

Objective: To measure the levels of NPY, AgRP, and POMC-derived peptides in the hypothalamus of C75-treated animals.

Materials:

-

Hypothalamic tissue from control and C75-treated animals

-

Acid-ethanol extraction buffer

-

Radioimmunoassay (RIA) kits for NPY, AgRP, and α-MSH (a POMC-derived peptide)

-

Gamma counter

Procedure:

-

Rapidly dissect the hypothalamus from euthanized animals and freeze it in liquid nitrogen.

-

Homogenize the tissue in acid-ethanol extraction buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Lyophilize the supernatant and reconstitute it in RIA buffer.

-

Perform the RIA for each neuropeptide according to the manufacturer's instructions, which typically involves incubating the sample with a specific antibody and a radiolabeled tracer.

-

Separate the antibody-bound and free tracer and measure the radioactivity of the bound fraction using a gamma counter.

-

Calculate the concentration of each neuropeptide in the samples based on a standard curve.

In Vitro Ghrelin Secretion Assay from Primary Gastric Mucosal Cells

This protocol is based on methods for studying ghrelin release from primary cell cultures.

Objective: To determine the direct effect of (2R,3S)-C75 on ghrelin secretion from isolated gastric cells.

Materials:

-

Stomachs from euthanized rodents

-

Collagenase and Dispase

-

DMEM-F-12 medium with 10% FBS, antibiotics, and octanoate-BSA

-

(2R,3S)-C75

-

Ghrelin ELISA kit

Procedure:

-

Isolate gastric mucosal cells by enzymatic digestion with collagenase and dispase.

-

Plate the isolated cells in culture dishes and incubate for 16-18 hours.

-

Replace the medium with serum-free DMEM containing octanoate-BSA and various concentrations of (2R,3S)-C75.

-

Incubate for a specified time (e.g., 6 hours).

-

Collect the culture medium and measure the concentration of acyl-ghrelin using a specific ELISA kit.

Stereoselective Synthesis of (2R,3S)-C75

The stereoselective synthesis of (2R,3S)-C75 is a complex process that often starts from a chiral precursor. While a detailed, step-by-step protocol is proprietary to many research groups, the general approach involves the stereocontrolled construction of the two adjacent chiral centers. One reported synthesis of a similar compound, (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, starts from Garner's aldehyde, a common chiral starting material. [3]A similar strategy could be adapted for the synthesis of (2R,3S)-C75.

Pharmacokinetic Analysis of (2R,3S)-C75 by LC-MS/MS

Objective: To determine the pharmacokinetic profile of (2R,3S)-C75 in plasma samples.

Materials:

-

Plasma samples from animals treated with (2R,3S)-C75

-

(2R,3S)-C75 analytical standard

-

Internal standard (e.g., a stable isotope-labeled C75)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify C75 and the internal standard.

-

Develop a calibration curve using the analytical standard to quantify the concentration of C75 in the plasma samples.

-

Future Perspectives and Conclusion

(2R,3S)-C75 remains a fascinating and powerful tool for dissecting the complexities of metabolic regulation. Its dual action as a FAS inhibitor and a CPT1 modulator, coupled with its potent central effects on appetite, underscores the intricate connections between fatty acid metabolism and energy homeostasis. While its therapeutic development has been hampered by factors such as poor pharmacokinetic properties and potential toxicity, the insights gained from studying C75 have been invaluable.

Future research should focus on developing analogs of C75 that can selectively target either FAS or CPT1, or that possess improved drug-like properties. A deeper understanding of the tissue-specific conversion of C75 to C75-CoA and its implications for CPT1 activity is also crucial. Furthermore, elucidating the precise downstream signaling pathways activated by C75 in the hypothalamus will provide a more complete picture of its anorexigenic effects.

References

- Loftus, T. M., et al. (2000). C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. Science, 288(5475), 2379-2381.

- Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454.

- Sakata, I., et al. (2007). Glucose-mediated control of ghrelin release from primary cultures of gastric mucosal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(2), G639-G647.

- Yasuno, Y., et al. (2012). Stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. The Journal of Organic Chemistry, 77(22), 10467-10476.

-

PubChem. (2R,3S)-C75. National Center for Biotechnology Information. [Link]

- Pizer, E. S., et al. (1998). C75 inhibits fatty acid synthase and causes apoptosis in human breast cancer cells. Cancer Research, 58(20), 4611-4615.

- Idrovo, J. P., et al. (2012). Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion. Journal of the American Society of Nephrology, 23(5), 848-857.

- Makowski, K., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. Bioorganic & Medicinal Chemistry Letters, 29(20), 126629.

- Bentebibel, A., et al. (2006).

- Divakaruni, A. S., et al. (2018). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100621.

- Thupari, J. N., et al. (2002). C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. Proceedings of the National Academy of Sciences, 99(14), 9498-9502.

- Liu, Y., et al. (2023). Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction. Cellular & Molecular Biology Letters, 28(1), 22.

- Yang, Y., et al. (2013). Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. The Journal of Trauma and Acute Care Surgery, 75(2), 263-269.

- Goudet, G., et al. (2008). Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men. The Journal of Clinical Endocrinology & Metabolism, 93(3), 1077-1084.

- Gagnon, J., et al. (2018). Hydrogen sulfide suppresses ghrelin secretion in vitro and delays postprandial ghrelin secretion while reducing appetite in mice. Physiological Reports, 6(20), e13888.

- S-E. H., et al. (2015). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PLoS One, 10(10), e0140954.

- Wong, E. H., et al. (2022). AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity. European Journal of Pharmacology, 915, 174611.

Sources

- 1. (2R,3S)-C75 | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. scispace.com [scispace.com]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin | eLife [elifesciences.org]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

- 9. research-portal.uu.nl [research-portal.uu.nl]

Whitepaper: The Discovery, Rationale, and Stereoselective Synthesis of (2R,3S)-C75: A Targeted Approach to Modulating Cellular Metabolism

Abstract

The landscape of therapeutic intervention for cancer and metabolic disorders is increasingly focused on targeting fundamental cellular processes. One such pivotal pathway is de novo fatty acid synthesis, governed by the multi-enzyme complex Fatty Acid Synthase (FASN). Elevated FASN activity is a hallmark of many human cancers and is implicated in metabolic syndrome, making it a compelling target for drug development.[1][2] C75, a synthetic α-methylene-γ-butyrolactone, emerged as a potent FASN inhibitor with significant therapeutic promise.[3] However, initial studies with racemic C75 revealed a complex pharmacological profile, including profound weight loss, which complicated its development as a purely antineoplastic agent.[4] This guide provides an in-depth technical analysis of the scientific journey that unraveled the dual-action mechanism of C75, established the critical role of its stereochemistry, and underscored the rationale for the stereoselective synthesis of the (2R,3S) enantiomer to achieve targeted therapeutic effects.

The Rationale for Targeting Fatty Acid Synthase (FASN)

In normal, healthy tissues, the expression of FASN is generally low, as dietary lipids are the primary source of fatty acids. However, many human cancers, including those of the breast, prostate, colon, and ovary, exhibit significant upregulation of FASN.[1] This metabolic reprogramming provides a continuous supply of saturated fatty acids, which are essential for several key processes that support malignant growth:

-

Membrane Biogenesis: Rapidly proliferating cancer cells require vast quantities of lipids for the formation of new cell membranes.

-

Energy Storage: Fatty acids serve as an efficient form of energy storage.

-

Signaling Molecules: Lipid molecules can act as secondary messengers in crucial signaling pathways that promote cell growth and survival.

The stark difference in FASN expression between cancerous and normal cells creates a therapeutic window, suggesting that inhibiting FASN could selectively harm tumor cells while sparing healthy ones.[1] This concept established FASN as a high-value target for anticancer drug development.

C75: A Synthetic FASN Inhibitor with a Dual-Action Mechanism

The natural product cerulenin was one of the first identified inhibitors of FASN. However, its chemical instability limited its therapeutic potential. This led to the design and de novo synthesis of C75, a more stable and potent small molecule engineered to mimic the reaction intermediates of the FASN β-ketoacyl synthase domain.[1]

C75 was confirmed to be a slow-binding, irreversible inhibitor of FASN, effectively shutting down fatty acid synthesis in cancer cells.[1][5] This inhibition leads to an accumulation of the FASN substrate, malonyl-CoA. The buildup of malonyl-CoA was shown to be a key mediator of the downstream cytotoxic effects, ultimately triggering apoptosis in cancer cells.[1]

Intriguingly, preclinical studies in rodents revealed that C75 induced profound and rapid weight loss, an effect that was only partially attributable to a reduction in food intake.[6][7] This observation pointed to a secondary mechanism of action. Further investigation revealed that C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation.[6][8] C75 appears to function as a malonyl-CoA analog, competitively antagonizing the inhibitory effect of malonyl-CoA on CPT-1.[5]

This dual action—simultaneously inhibiting fatty acid synthesis and stimulating fatty acid oxidation—positions C75 as a powerful modulator of cellular energy metabolism.[6]

The Decisive Role of Stereochemistry

The presence of two chiral centers in the C75 molecule means it can exist as four distinct stereoisomers. The initial synthesis and biological evaluation of C75 were performed using a racemic mixture.[4] However, a fundamental principle of pharmacology is that the three-dimensional arrangement of a molecule dictates its interaction with biological targets.[9][10] Enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[11][12]

A pivotal study was conducted to synthesize the individual enantiomers of C75 and evaluate their biological activities separately.[4] The results were striking and provided critical insight into the compound's complex pharmacology:

-

(-)-C75: This enantiomer was found to be the primary inhibitor of FASN activity. It demonstrated a potent cytotoxic effect on tumor cell lines but did not significantly affect food consumption.

-

(+)-C75: This enantiomer was a potent inhibitor of CPT-1. Its administration produced a strong anorectic effect but showed significantly less antitumor activity.

This discovery was transformative. It demonstrated that the desired antitumor effects and the dose-limiting anorectic side effects were attributable to different enantiomers. The development of a specific anticancer therapeutic based on C75 would therefore require the selective synthesis of the (-)-enantiomer, which corresponds to the (2R,3S) configuration, to maximize efficacy and minimize the anorectic side effect mediated by the (+)-(2S,3R) enantiomer.

| Enantiomer | Primary Molecular Target | Primary Biological Effect | Therapeutic Potential |

| (-)-C75 / (2R,3S)-C75 | Fatty Acid Synthase (FASN) | Antitumor / Cytotoxic | Oncology |

| (+)-C75 / (2S,3R)-C75 | Carnitine Palmitoyltransferase-1 (CPT-1) | Anorectic / Weight Loss | Obesity / Metabolic Disorders |

| Table 1: Differential Pharmacological Properties of C75 Enantiomers.[4] |

Technical Guide: Stereoselective Synthesis of (2R,3S)-C75

The clear differentiation in the bioactivity of the C75 enantiomers mandates a synthetic strategy that can selectively produce the desired (2R,3S) isomer in high enantiomeric purity. While various synthetic routes to racemic C75 exist, an enantioselective approach is essential for clinical development.[13] Below is a representative workflow for the stereoselective synthesis, based on established principles of asymmetric synthesis.[14][15][16]

This strategy employs a chiral starting material to establish the required stereochemistry early in the synthesis, which is then carried through subsequent reactions.

Detailed Experimental Protocol (Representative)

Objective: To synthesize (2R,3S)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as (2R,3S)-C75.

Step 1: Asymmetric Aldol Reaction

-

To a solution of a chiral auxiliary-derived boron enolate in anhydrous dichloromethane (DCM) at -78°C, add nonanal dropwise.

-

After stirring for 1 hour, add the chiral aldehyde (e.g., a derivative of (R)-glyceraldehyde) and continue stirring for 4-6 hours at -78°C.

-

Quench the reaction with a phosphate buffer solution and allow it to warm to room temperature.

-

Perform an oxidative workup using hydrogen peroxide.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting aldol adduct by flash column chromatography. Causality: The use of a chiral auxiliary or catalyst in this key C-C bond-forming step is critical to establish the desired (2R,3S) relative and absolute stereochemistry with high diastereoselectivity.[14]

Step 2: Protection of the Hydroxyl Group

-

Dissolve the purified aldol adduct in anhydrous DCM.

-

Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBSCl)) and an amine base (e.g., imidazole).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate. Causality: Protecting the secondary alcohol prevents its participation in subsequent reactions, particularly during the installation of the methylene group.

Step 3 & 4: Hydrolysis and Lactonization

-

Hydrolyze the ester of the protected intermediate using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

-

After acidification, the resulting hydroxy acid will undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the γ-butyrolactone ring.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Causality: This sequence efficiently constructs the core heterocyclic scaffold of the C75 molecule.

Step 5: Installation of the Exocyclic Methylene Group

-

To a solution of the lactone in anhydrous THF at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.

-

Add an electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt) to the enolate solution.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product, dry the organic phase, and purify by chromatography. Causality: This step installs the α-methylene group, which is crucial for the molecule's mechanism of irreversible inhibition of FASN.

Step 6: Deprotection

-

Remove the hydroxyl protecting group (e.g., TBS) using a standard deprotection protocol, such as tetra-n-butylammonium fluoride (TBAF) in THF.

-

The final step involves the hydrolysis of the ester group on the C3 carboxylate under mild acidic conditions to yield the final product, (2R,3S)-C75.

-

Purify the final compound using flash chromatography or recrystallization. Causality: Final deprotection reveals the target molecule. The purity and stereochemical integrity should be confirmed by NMR, mass spectrometry, and chiral HPLC analysis.

Conclusion and Future Directions

The story of C75 is a powerful illustration of the importance of chemical precision in drug development. The initial discovery of a potent FASN inhibitor was followed by the critical elucidation of a dual-action mechanism and, most importantly, the resolution of its pharmacology at the stereochemical level. The recognition that the antitumor and anorectic effects of C75 reside in separate enantiomers provides a clear directive for rational drug design.

The stereoselective synthesis of (2R,3S)-C75 allows for the specific investigation and potential clinical development of a targeted anticancer agent that avoids the profound weight-loss effects associated with its enantiomer. Conversely, the (+)-enantiomer provides a distinct lead for the development of anti-obesity therapeutics. This segregation of function opens avenues for creating new analogs of each enantiomer to further optimize potency, selectivity, and drug-like properties for two distinct therapeutic areas.[17] The journey from a racemic mixture to a stereochemically pure clinical candidate highlights the synergy between synthetic chemistry, pharmacology, and molecular biology in the pursuit of next-generation targeted therapies.

References

-

Lee, B. K., et al. (2014). Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. PLoS ONE, 9(1), e85863. [Link]

-

Pizer, E. S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3677-3682. [Link]

-

Lopez, M., & Dieguez, C. (2007). C75, a Fatty Acid Synthase (FAS) Inhibitor. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 1(1), 53-62. [Link]

-

Feng, Z., et al. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Journal of Biological Chemistry, 289(24), 17034-17044. [Link]

-

Kim, E. K., et al. (2004). C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism. Journal of Biological Chemistry, 279(19), 19970-19976. [Link]

-

Loftus, T. M., et al. (2003). The connections between C75 and obesity drug-target pathways. Current Opinion in Investigational Drugs, 4(4), 431-436. [Link]

-

Tian, W. (2006). Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates. Biochemical Journal, 395(3), 605-613. [Link]

-

Zhang, Y., et al. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Taylor & Francis Online, 23(11), 2247-2254. [Link]

-

Patsnap Synapse. (2025). What are the new molecules for FAS inhibitors?. Patsnap Synapse. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). C75 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]

-

Kim, Y. S., et al. (2014). Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis. PLoS ONE, 9(6), e100675. [Link]

-

Fumanal, M., et al. (2013). Differential Pharmacologic Properties of the Two C75 Enantiomers: (+)-C75 Is a Strong Anorectic Drug; (-)-C75 Has Antitumor Activity. Chirality, 25(5), 281-287. [Link]

-

Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing. Retrieved from [Link]

-

Llongueras, M., et al. (2013). Convenient synthesis of C75, an inhibitor of FAS and CPT1. Organic & Biomolecular Chemistry, 11(15), 2524-2529. [Link]

-

Yasuno, Y., et al. (2021). Stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. HETEROCYCLES, 103(2). [Link]

-

Wu, G., et al. (2021). Enantioselective Synthesis of Quaternary Carbon Stereocenters by Asymmetric Allylic Alkylation: A Review. Chemistry – An Asian Journal, 16(14), 1864-1877. [Link]

-

Reddy, L. R., & Kumar, K. A. (2007). Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. Tetrahedron: Asymmetry, 18(11), 1369-1374. [Link]

-

Yasuno, Y., et al. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. Retrieved from [Link]

-

Pellinen, J., & Szentirmai, É. (2012). The effects of C75, an inhibitor of fatty acid synthase, on sleep and metabolism in mice. PLoS ONE, 7(2), e30651. [Link]

-

Liu, H., et al. (2012). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Journal of Chemical and Pharmaceutical Research, 4(1), 582-585. [Link]

-

M. G. Science Institute. (n.d.). Stereochemistry. M. G. Science Institute. Retrieved from [Link]

-

Temperini, A., et al. (2020). A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. ChemistrySelect, 5(47), 15024-15029. [Link]

-

Smith, S. W. (2009). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 11(2), 70-72. [Link]

-

D'Arrigo, P., et al. (2018). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules, 23(11), 2977. [Link]

-

Gicquel, M., et al. (2020). Enantioselective Synthesis of N-C Axially Chiral Compounds by Cu-Catalyzed Atroposelective Aryl Amination. Angewandte Chemie International Edition, 60(7), 3573-3578. [Link]

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. Retrieved from [Link]

-

Hsiao, Y. (2014). Total Synthesis of (2R)-Hydroxynorneomajucin and Development of Strategies for the Assignment of Absolute Stereochemistry. eScholarship, University of California. Retrieved from [Link]

-

Bao, X., Rodriguez, J., & Bonne, D. (2020). Enantioselective Synthesis of Atropisomers with Multiple Stereogenic Axes. Angewandte Chemie International Edition, 59(32), 13180-13196. [Link]

-

Rego, R. P., et al. (2023). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Crystals, 13(5), 785. [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

-

Negishi, E. I., & Tan, Z. (2010). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Accounts of Chemical Research, 43(10), 1287-1298. [Link]

-

Hina, S., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31B), 1-10. [Link]

-

Tighe, A. J., & Bull, J. A. (2022). Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. [Link]

-

McConnell, O. J., et al. (2012). The Significance of Chirality in Drug Design and Development. Chirality, 24(9), 717-721. [Link]

-

Lourenço, F. R., & Pinto, E. (2017). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Alcon, M., et al. (1999). 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors for the synthesis of β-hydroxy-α-amino acids. Tetrahedron: Asymmetry, 10(22), 4339-4352. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. C75 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. | Sigma-Aldrich [sigmaaldrich.com]

- 8. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mgscience.ac.in [mgscience.ac.in]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]

An In-depth Technical Guide to the Impact of (2R,3S)-C75 on Cellular Energy Homeostasis

This guide provides a comprehensive technical overview of (2R,3S)-C75, a potent inhibitor of fatty acid synthase (FASN), and its profound effects on cellular energy homeostasis. It is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Introduction: The Central Role of Fatty Acid Synthase in Cellular Metabolism

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] In normal physiology, FASN activity is generally low, with cells preferentially utilizing circulating fatty acids. However, in many pathological states, particularly in cancer, FASN is significantly overexpressed.[2][3] This upregulation provides rapidly proliferating cancer cells with the necessary lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[4] Consequently, FASN has emerged as a compelling therapeutic target for anticancer drug development.[3]

(2R,3S)-C75 is a synthetic, small-molecule inhibitor of FASN that has been instrumental in elucidating the metabolic consequences of blocking de novo fatty acid synthesis.[2][5][6] This guide will delve into the dual mechanism of action of C75, its impact on key energy-sensing pathways, and provide detailed protocols for assessing its effects on cellular bioenergetics.

Part 1: The Dual Mechanism of Action of (2R,3S)-C75

C75 exerts its influence on cellular metabolism through a unique two-pronged approach: the inhibition of fatty acid synthesis and the concurrent stimulation of fatty acid oxidation.[7]

Inhibition of Fatty Acid Synthase (FASN)

C75 acts as a slow-binding inhibitor of FASN, effectively blocking the condensation of malonyl-CoA and acetyl-CoA to produce palmitate, the primary product of de novo fatty acid synthesis.[3][8] This inhibition leads to a rapid accumulation of the FASN substrate, malonyl-CoA, within the cell.[9] The antitumor activity of C75 is largely attributed to its ability to bind to and inhibit FASN.[3][8]

Stimulation of Carnitine Palmitoyltransferase-1 (CPT-1)